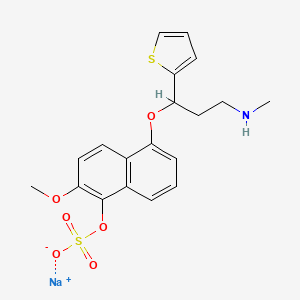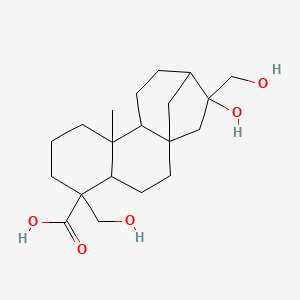
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) is a diterpenoid compound with the molecular formula C20H32O5 and a molecular weight of 352.5 g/mol. This compound is known for its significant biomedical applications, particularly in the research of inflammation-related perturbations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) typically involves the extraction from natural sources such as the herbs of Siegesbeckia orientalis . The compound can be isolated using solvent extraction methods followed by purification processes like chromatography .
Industrial Production Methods
Industrial production of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) involves large-scale extraction from plant materials, followed by chemical synthesis to enhance yield and purity. The process includes steps like solvent extraction, crystallization, and chromatographic purification .
Analyse Des Réactions Chimiques
Types of Reactions
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.
Biology: Studied for its role in modulating biological pathways, particularly those related to inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) involves its interaction with molecular targets and pathways associated with inflammation. The compound exerts its effects by modulating the activity of enzymes and signaling molecules involved in the inflammatory response. This modulation helps in reducing inflammation and alleviating related symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Kauran-18-oic acid, 16,17,19-trihydroxy-, (4|A)
- (10alpha)-16alpha,17,19-Trihydroxykaurane-18-oic acid
Uniqueness
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) is unique due to its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its potent bioactivity and therapeutic potential. Its ability to modulate inflammatory pathways sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C20H32O5 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
14-hydroxy-5,14-bis(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O5/c1-17-6-2-7-19(11-21,16(23)24)15(17)5-8-18-9-13(3-4-14(17)18)20(25,10-18)12-22/h13-15,21-22,25H,2-12H2,1H3,(H,23,24) |
Clé InChI |
DWSHSMIESAAXBC-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)

![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)
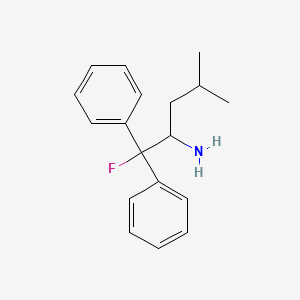
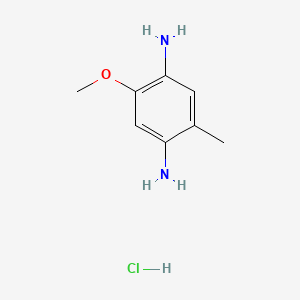
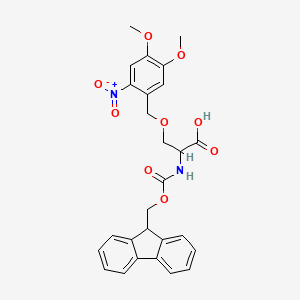
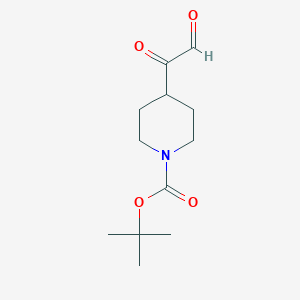
![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
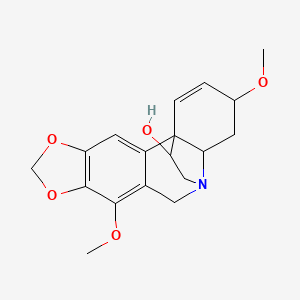
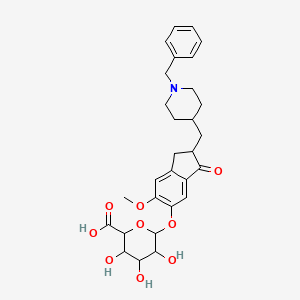
![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
